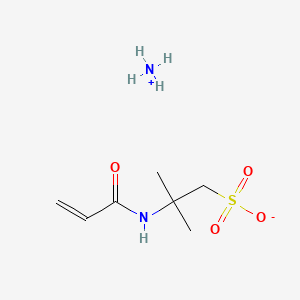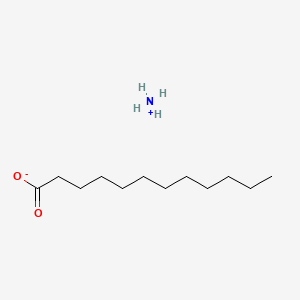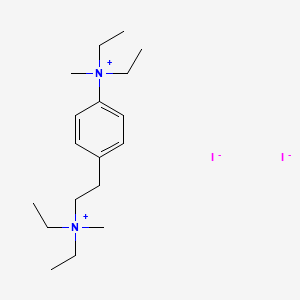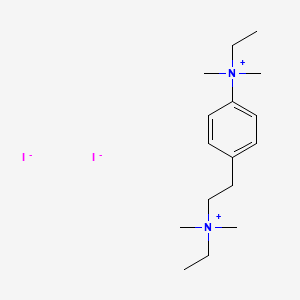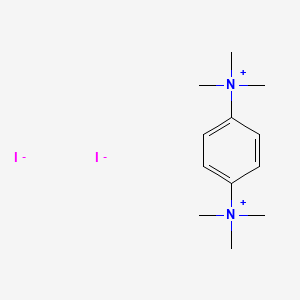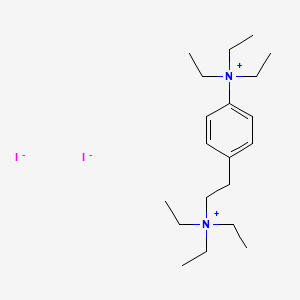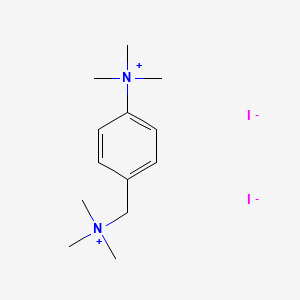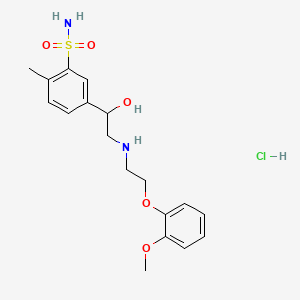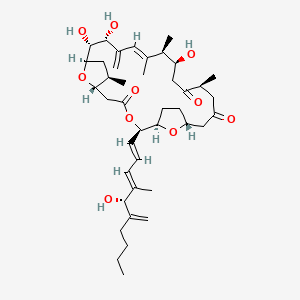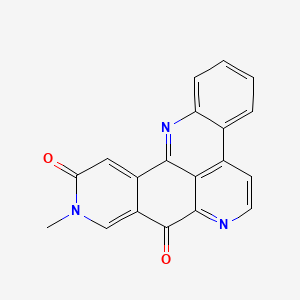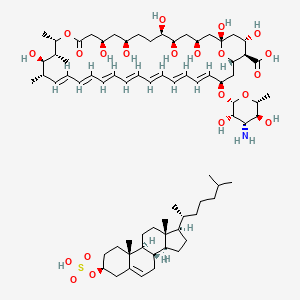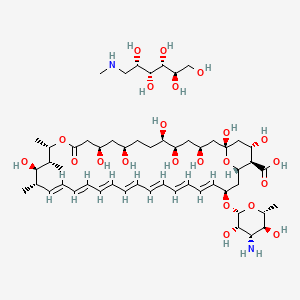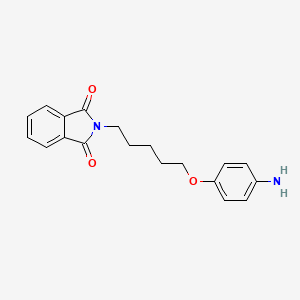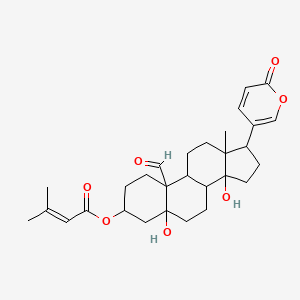
Acrihellin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acrihellin is a a cardioactive steroid, carditionic drug.
Applications De Recherche Scientifique
Cardiac Pacemaker Activity
Acrihellin, a cardiotonic drug, influences the spontaneous beating frequency of guinea pig sino-atrial preparations. High doses slightly accelerate spontaneous frequency. It notably affects the pacemaker activity in sheep cardiac Purkinje fibers, impacting the current underlying pacemaker activity, ik2. This activity suggests antiadrenergic effects similar to beta-adrenoceptor antagonists, indicating its unique interaction with adrenaline (Ziskoven, Wiemer, & Achenbach, 1983).
Spectral Analysis
A study detailed the complete assignment of all 1H and 13C NMR signals of acrihellin in chloroform solution, using heteronuclear 2D NMR techniques. This comprehensive analysis is crucial for understanding the chemical structure and properties of acrihellin, contributing to its further application in scientific research (Müller, Nonnenmacher, Kutscher, & Engel, 1991).
Chemical Stability and Properties
Research has shown that the concentration of acrihellin declines in oxygenated solutions due to its escape from the organ-bath, enriching in droplets sprayed from the solution surface. This study provides insights into the chemical stability and properties of acrihellin, which are important for its use in scientific experiments (Herzig, Lüllmann, Mohr, & Seemann, 1987).
Cardiosteroid Pharmacology
Acrihellin is identified as a semisynthetic compound of the aglycon hellebrigenin and is characterized as a cardiosteroid. Its positive inotropic effect is stronger compared to digoxin, especially in failing canine hearts. This study contributes to understanding its pharmacological effects and potential therapeutic applications (Stroman, Jakovlev, Metzenauer, Roth, & Thiemer, 1984).
Voltage Clamp Studies
Voltage clamp studies on acrihellin show it diminishes action potential duration and the plateau phase in cardiac Purkinje fibers. These findings are significant for understanding the electrophysiological impacts of acrihellin on cardiac cells (Wiemer, Achenbach, & Ziskoven, 1983).
Comparative Cardiac Effects
A study comparing acrihellin to digoxin and other compounds in anesthetized dogs showed that acrihellin reverses cardiovascular changes with dose-dependent positive inotropic effects. This research is crucial for understanding the relative efficacy of acrihellin in cardiac applications (Czyzewski, Asaad, De Vine, Sofia, & Diamantis, 1991).
Inotropic Interventions Comparison
Acrihellin's inotropic effects were investigated, showing a significant increase in peak tension and distinct responses to external calcium variations, similar to adrenaline. This research helps in understanding its mechanism of action compared to other inotropic agents (Achenbach, Ziskoven, & Wiemer, 1983).
Propriétés
Numéro CAS |
67696-82-6 |
|---|---|
Nom du produit |
Acrihellin |
Formule moléculaire |
C29H38O7 |
Poids moléculaire |
498.6 g/mol |
Nom IUPAC |
[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C29H38O7/c1-18(2)14-25(32)36-20-6-11-27(17-30)22-7-10-26(3)21(19-4-5-24(31)35-16-19)9-13-29(26,34)23(22)8-12-28(27,33)15-20/h4-5,14,16-17,20-23,33-34H,6-13,15H2,1-3H3/t20-,21+,22-,23+,26+,27-,28-,29-/m0/s1 |
Clé InChI |
RIOSSPWEPWYRLD-SBQWKNPYSA-N |
SMILES isomérique |
CC(=CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@@]4([C@@H]3CC[C@@]2(C1)O)O)C5=COC(=O)C=C5)C)C=O)C |
SMILES |
CC(=CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=COC(=O)C=C5)C)C=O)C |
SMILES canonique |
CC(=CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=COC(=O)C=C5)C)C=O)C |
Apparence |
Solid powder |
Autres numéros CAS |
67696-82-6 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
3 beta,5,14-trihydroxy-19-oxo-5 beta-bufa-20,22-dienolide-3-(3-methylcrotonate) acrihellin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



